molecular formula C10H12N2O B11785158 1-(Pyridin-3-yl)pyrrolidine-3-carbaldehyde

1-(Pyridin-3-yl)pyrrolidine-3-carbaldehyde

Katalognummer: B11785158
Molekulargewicht: 176.21 g/mol
InChI-Schlüssel: WPMXFFVYRSILAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Pyridin-3-yl)pyrrolidine-3-carbaldehyde is a heterocyclic organic compound that features a pyridine ring attached to a pyrrolidine ring, which in turn is bonded to an aldehyde group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-yl)pyrrolidine-3-carbaldehyde typically involves the construction of the pyrrolidine ring followed by the introduction of the pyridine moiety and the aldehyde group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyridine-3-carboxaldehyde with a suitable amine can lead to the formation of the desired compound through a series of condensation and cyclization steps .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the pyrrolidine ring and its subsequent functionalization .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Pyridin-3-yl)pyrrolidine-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

1-(Pyridin-3-yl)pyrrolidine-3-carbaldehyde has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(Pyridin-3-yl)pyrrolidine-3-carbaldehyde involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the aldehyde group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(Pyridin-3-yl)pyrrolidine-3-carbaldehyde is unique due to the presence of both the pyridine and pyrrolidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .

Eigenschaften

Molekularformel

C10H12N2O

Molekulargewicht

176.21 g/mol

IUPAC-Name

1-pyridin-3-ylpyrrolidine-3-carbaldehyde

InChI

InChI=1S/C10H12N2O/c13-8-9-3-5-12(7-9)10-2-1-4-11-6-10/h1-2,4,6,8-9H,3,5,7H2

InChI-Schlüssel

WPMXFFVYRSILAV-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CC1C=O)C2=CN=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.